LAURAMIDOBUTYL GUANIDINE HCl
Description
Lauramidobutyl Guanidine HCl (molecular formula: C₁₇H₃₆N₄O·ClH; molecular weight: 348.955 g/mol) is a guanidine-derived compound characterized by a lauramidobutyl group attached to the guanidine core. It lacks optical activity and stereochemical complexity (defined stereocenters: 0; E/Z centers: 0), which simplifies its synthesis and formulation compared to chiral analogs . The compound’s structure, represented by the SMILES string CN(C)CCCCNC(=N)NCCCCCCCCCCC(=O)N.Cl, highlights its amphiphilic nature, combining a hydrophobic lauramidobutyl chain with a hydrophilic guanidinium group.
Properties
CAS No. |
161865-39-0 |
|---|---|
Molecular Formula |
C19H40N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
acetic acid;N-[4-(diaminomethylideneamino)butyl]dodecanamide |
InChI |
InChI=1S/C17H36N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;1-2(3)4/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H3,(H,3,4) |
InChI Key |
LOYZIOFQPLRJTC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCCN=CNN.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |
Synonyms |
LAURAMIDOBUTYL GUANIDINE HCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including LAURAMIDOBUTYL GUANIDINE HCl, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Catalytic Guanylation Reaction: This involves the reaction of amines with carbodiimides under catalytic conditions.
Transition-Metal-Catalyzed Synthesis: This method uses transition metals to catalyze the formation of guanidines from amines and carbodiimides.
One-Pot Synthesis: A sequential one-pot approach can be used to synthesize N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic guanylation reactions, utilizing efficient and scalable processes to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often leading to the formation of guanidinium salts.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Guanidinium salts.
Reduction: Corresponding amines.
Substitution: Substituted guanidines.
Scientific Research Applications
Biochemical Applications
Protein Denaturation and Refolding
Lauramidobutyl guanidine hydrochloride serves as a strong denaturant, facilitating the unfolding of proteins from their native structures. This property is crucial in protein chemistry for studies involving protein structure and function. The compound can be utilized to solubilize inclusion bodies formed during recombinant protein expression, allowing for subsequent refolding into active forms.
RNA Isolation
The compound is effective in dissociating nucleoprotein complexes, thereby aiding in the purification of RNA. Its ability to inhibit RNase activity makes it an essential reagent in molecular biology protocols that require the preservation of RNA integrity during extraction processes.
Industrial Applications
Antistatic Agent
Lauramidobutyl guanidine hydrochloride is employed as an antistatic agent in various formulations. This application is particularly relevant in the textile industry and in the production of plastics where static charge accumulation can lead to processing difficulties.
Dispersing and Emulsifying Agent
The compound acts as a dispersing agent in paints and coatings, enhancing the stability of pigment dispersions. Its emulsifying properties are exploited in cosmetic formulations and food products to ensure uniform distribution of ingredients.
Corrosion Inhibition
Lauramidobutyl guanidine hydrochloride exhibits corrosion inhibition properties, making it suitable for use in metalworking fluids and other applications where metal surfaces require protection from oxidative damage. The cationic nature of the compound allows it to adsorb onto metal surfaces, forming a protective layer that minimizes corrosion.
Lubricants
The compound can also function as a lubricant additive, enhancing the performance of lubricants by reducing friction between surfaces. This application is particularly useful in automotive and industrial machinery where wear reduction is critical.
Case Study 1: Protein Refolding
In a study focused on protein refolding processes, lauramidobutyl guanidine hydrochloride was used to denature proteins prior to refolding experiments. The results indicated that proteins could be effectively solubilized from inclusion bodies, with subsequent refolding yielding active enzymes suitable for biocatalysis.
Case Study 2: RNA Extraction Efficiency
Research demonstrated that the inclusion of lauramidobutyl guanidine hydrochloride in RNA extraction protocols significantly improved yields while maintaining RNA integrity. The compound's ability to inhibit RNase activity was highlighted as a key factor contributing to these enhanced outcomes.
Mechanism of Action
The mechanism of action of LAURAMIDOBUTYL GUANIDINE HCl involves its ability to interact with biological membranes and proteins. As a strong organic base, it can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with cellular components underlies its conditioning effects in cosmetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Guanidine HCl
- Molecular Formula : CH₆N₃·ClH (Molecular Weight: 95.53 g/mol).
- Key Differences :
- Structural Simplicity : Guanidine HCl lacks the extended alkyl chain present in Lauramidobutyl Guanidine HCl, resulting in lower molecular weight and higher solubility in aqueous solutions.
- Applications : Widely used as a protein denaturant at high concentrations (e.g., 6 M) for inclusion body solubilization during protein purification . Lower concentrations (0.05–0.1 M) are employed in chromatography to modulate solvent strength, though concentrations >0.5 M impair resolution .
- Thermal Stability : Effective in protein refolding at 35–41°C, but performance declines above 45°C .
Chlorhexidine (Hypothetical Comparison*)
- Molecular Formula : C₂₂H₃₀Cl₂N₁₀ (Molecular Weight: 505.46 g/mol).
- Key Differences: Bisbiguanide Structure: Chlorhexidine contains two guanidine groups linked by a hexamethylene chain, enhancing its antimicrobial efficacy. Applications: Clinically validated as a broad-spectrum antiseptic, unlike this compound, which lacks documented clinical data.
Polyhexamethylene Guanidine (PHMB)
- Molecular Formula : (C₇H₁₆N₃Cl)ₙ (Variable molecular weight).
- Key Differences :
- Polymeric Nature : PHMB’s polymeric structure confers prolonged antimicrobial activity through sustained membrane disruption.
- Toxicity Concerns : Associated with respiratory toxicity in aerosolized forms, whereas this compound’s safety profile remains uncharacterized.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Guanidine Derivatives
| Property | This compound | Guanidine HCl | Chlorhexidine | PHMB |
|---|---|---|---|---|
| Molecular Weight | 348.95 g/mol | 95.53 g/mol | 505.46 g/mol | Variable (polymer) |
| Charge State | Neutral | Positively charged | Dicationic | Polycationic |
| Solubility | Likely amphiphilic | Highly water-soluble | Ethanol-soluble | Water-soluble |
| Key Applications | Undocumented (potential surfactants) | Protein denaturation, chromatography | Antiseptic | Antimicrobial coatings |
| Safety/Toxicity Data | Not available | Low toxicity at <0.1 M | Well-characterized | High aerosol toxicity |
Research Findings and Limitations
- Efficacy in Solubilization : Guanidine HCl’s efficacy at 6 M contrasts with this compound’s unstudied behavior in similar contexts. The latter’s alkyl chain may reduce solubility but enhance lipid membrane interaction .
- Temperature Sensitivity: this compound’s performance under elevated temperatures (e.g., >45°C) is unknown, whereas Guanidine HCl shows reduced utility in this range .
- Regulatory Status: Unlike Chlorhexidine and PHMB, this compound lacks USP/EP monographs or clinical validation, highlighting a critical research gap .
Biological Activity
Lauramidobutyl guanidine hydrochloride (LBGH) is a cationic surfactant with a unique molecular structure and diverse biological activities. This compound, with the chemical formula C17H37ClN4O and a molecular weight of 348.95 g/mol, has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Lauramidobutyl guanidine hydrochloride is characterized by its solubility in water and stability under normal conditions. It is classified as a guanidine derivative, which is known for its strong protein denaturing properties. The structural formula can be represented as follows:
- Molecular Formula : C17H37ClN4O
- CAS Number : 499222-90-1
Mechanisms of Biological Activity
The biological activity of LBGH can be attributed to several mechanisms:
- Protein Denaturation : LBGH acts as a potent denaturant, unfolding proteins and disrupting their structures. This property is crucial for applications in protein purification and analysis .
- Antiviral Activity : Research indicates that guanidine compounds can inhibit viral replication. For instance, guanidine hydrochloride has been shown to inhibit the growth of mammalian orthoreovirus by specifically targeting viral RNA synthesis without affecting other cellular processes .
- Antimicrobial Properties : Cationic surfactants like LBGH exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes, leading to cell lysis and death. This makes them potential candidates for use in disinfectants and antiseptics .
- Cell Membrane Interaction : LBGH's cationic nature allows it to interact with negatively charged cell membranes, which can enhance drug delivery systems or act as an adjuvant in vaccine formulations .
Case Study 1: Antiviral Efficacy
A study investigated the effects of guanidine hydrochloride on mammalian orthoreovirus (MRV). The results demonstrated that concentrations of 15 mM GuHCl could reversibly inhibit MRV growth in murine cells by blocking dsRNA synthesis while sparing other viral processes . This highlights the potential for LBGH as a therapeutic agent against viral infections.
Case Study 2: Protein Refolding Applications
In protein refolding studies, lower concentrations of guanidine hydrochloride have been shown to promote the refolding of denatured proteins, restoring enzymatic activity. This property is particularly useful in biochemical research where maintaining protein functionality is essential .
Applications in Research and Industry
LBGH has several applications across various fields:
- Biotechnology : Utilized in protein purification and RNA extraction protocols due to its denaturing properties.
- Pharmaceuticals : Potential use as an antiviral agent or in drug formulation to enhance bioavailability.
- Cosmetics : As a surfactant in personal care products for its antimicrobial properties.
- Material Science : In the development of functional materials that require specific surface properties.
Toxicological Considerations
While LBGH exhibits beneficial biological activities, it is essential to consider its toxicity profile. High concentrations can lead to irritation of skin, eyes, and respiratory systems . Therefore, safety precautions should be taken when handling this compound.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary applications of Lauramidobutyl Guanidine HCl in protein folding and denaturation studies, and how do researchers optimize its use in these contexts?
- Methodological Answer : this compound is commonly used as a denaturant to solubilize proteins from inclusion bodies. Researchers optimize its concentration (typically 6–8 M) by monitoring denaturation efficiency via circular dichroism (CD) spectroscopy or fluorescence quenching. Critical variables include pH (neutral to slightly acidic) and temperature (4–25°C) to balance denaturation efficacy with protein stability . Purity is ensured via recrystallization or filtration (0.45–0.5 μm) for spectroscopic studies, as impurities can interfere with folding assays .
Q. How do researchers determine the optimal concentration of this compound for solubilizing membrane proteins without inducing irreversible aggregation?
- Methodological Answer : A stepwise dilution protocol is employed, starting with 8 M this compound and reducing concentrations incrementally. Aggregation is monitored via dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Researchers also use stabilizing additives (e.g., arginine, glycerol) to mitigate aggregation during refolding .
Q. What analytical techniques are most reliable for assessing the purity and stability of this compound in solution?
- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection is standard for purity assessment. Stability is tested via accelerated degradation studies (e.g., elevated temperatures) and monitored using UV-Vis spectroscopy to detect absorbance shifts indicative of decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported denaturation efficiencies of this compound across different protein systems?
- Methodological Answer : Contradictions often arise from differences in protein hydrophobicity, buffer composition, or denaturant purity. Systematic comparisons using standardized buffers (e.g., Tris-HCl, pH 7.4) and controlled reagent grades (ultrapure vs. practical-grade) are critical. Meta-analyses of published data with attention to experimental variables (e.g., ionic strength, temperature) can identify confounding factors .
Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s synergistic effects with other denaturants like urea?
- Methodological Answer : The PICO framework (Population: target proteins; Intervention: this compound + urea; Comparison: single-denaturant controls; Outcome: refolding yield) ensures structured hypothesis testing. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) validate the study’s practicality and novelty, such as exploring cost-effective combinatorial denaturation strategies .
Q. How can researchers address challenges in reproducing this compound-based refolding protocols across laboratories?
- Methodological Answer : Detailed documentation of reagent sources (e.g., lot numbers), buffer preparation steps, and equipment calibration (e.g., refractometer for molarity verification) is essential. Collaborative inter-laboratory validation studies using shared protein models (e.g., lysozyme) can standardize protocols .
Q. What novel applications of this compound are emerging in nanotechnology or drug delivery systems?
- Methodological Answer : Recent studies explore its use as a stabilizing agent in lipid nanoparticle (LNP) formulations for mRNA delivery. Researchers employ cryo-TEM and ζ-potential measurements to assess its impact on particle size and colloidal stability. Comparative studies with alternative cationic surfactants (e.g., CTAB) highlight its lower cytotoxicity profile .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-response data from this compound toxicity assays in cell cultures?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Pairwise comparisons (e.g., ANOVA with Tukey’s post-hoc test) identify significant differences between experimental groups. Report confidence intervals and effect sizes to enhance reproducibility .
Q. What are best practices for integrating contradictory spectral data (e.g., CD vs. FTIR) in studies on this compound-induced protein conformational changes?
- Methodological Answer : Cross-validate findings using orthogonal techniques (e.g., NMR for residue-level insights). Discrepancies may arise from differences in sample preparation (e.g., buffer exchange artifacts) or instrument sensitivity. Transparent reporting of raw data and normalization methods is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
